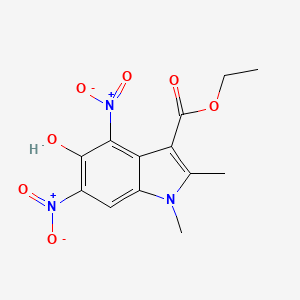![molecular formula C19H30N2O2S B1224239 3,5,7-trimethyl-N-[4-morpholinyl(sulfanylidene)methyl]-1-adamantanecarboxamide](/img/structure/B1224239.png)
3,5,7-trimethyl-N-[4-morpholinyl(sulfanylidene)methyl]-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-trimethyl-N-[4-morpholinyl(sulfanylidene)methyl]-1-adamantanecarboxamide is a member of morpholines.
Applications De Recherche Scientifique
1. Synthesis and Characterization in Polymer Chemistry
A study by Liaw & Liaw (2001) explored the synthesis of new polyamide-imides containing pendent adamantyl groups, showcasing the utility of adamantane derivatives in polymer chemistry. Their research demonstrated the potential of these compounds in producing transparent, flexible, and tough films, with significant thermal stability (Liaw & Liaw, 2001).
2. Antimicrobial and Hypoglycemic Activities
Al-Wahaibi et al. (2017) synthesized adamantane-isothiourea hybrid derivatives and assessed their in vitro antimicrobial activity. This study highlighted the broad-spectrum antibacterial potential of these compounds. Additionally, they demonstrated in vivo hypoglycemic activity in diabetic rats, indicating a promising avenue for medical research (Al-Wahaibi et al., 2017).
3. Development of Antimicrobial and Anti-inflammatory Agents
Al-Abdullah et al. (2014) conducted a study on N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, revealing their potent antimicrobial properties. This work underscores the relevance of such compounds in developing new antimicrobial agents (Al-Abdullah et al., 2014).
4. Use in Heterocyclic Chemistry
Ahmed et al. (2001) discussed the synthesis of substituted tricyclo[5.3.1.04,9]undecan-2,6-diones. Their research contributes to the understanding of how adamantane derivatives can be utilized in the creation of complex chemical structures, beneficial in heterocyclic chemistry (Ahmed et al., 2001).
5. Investigation of Cytotoxic Activities
Ghorab et al. (2015) synthesized novel sulfonamide derivatives, including those with adamantyl groups, and evaluated their anticancer activity. This research indicates the potential application of adamantane derivatives in the development of new anticancer agents (Ghorab et al., 2015).
Propriétés
Nom du produit |
3,5,7-trimethyl-N-[4-morpholinyl(sulfanylidene)methyl]-1-adamantanecarboxamide |
|---|---|
Formule moléculaire |
C19H30N2O2S |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
3,5,7-trimethyl-N-(morpholine-4-carbothioyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H30N2O2S/c1-16-8-17(2)10-18(3,9-16)13-19(11-16,12-17)14(22)20-15(24)21-4-6-23-7-5-21/h4-13H2,1-3H3,(H,20,22,24) |
Clé InChI |
WTOMJIJRSMZRED-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC(=S)N4CCOCC4)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



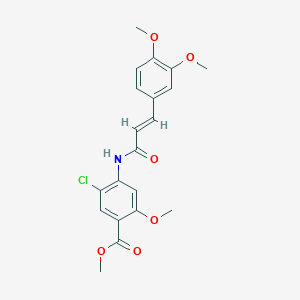
![6-bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1224157.png)
![2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B1224158.png)
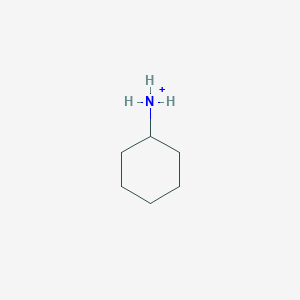
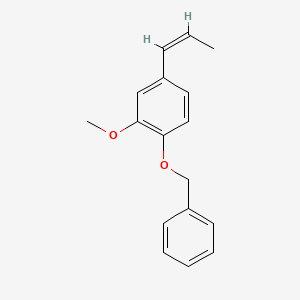
![5-[(2-Cyanoethylthio)methyl]-2-benzofurancarboxylic acid](/img/structure/B1224166.png)
![4-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B1224167.png)
![1-(2,4-Dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B1224168.png)
![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]thio]-N-(2-chlorophenyl)acetamide](/img/structure/B1224169.png)
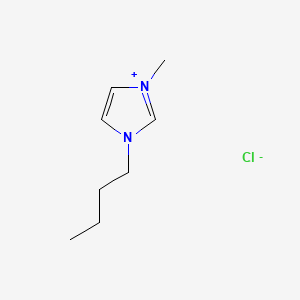
![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[5-[(4-chlorophenoxy)methyl]-2-furanyl]methanone](/img/structure/B1224171.png)
![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224175.png)
![2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224177.png)
